N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S3/c23-15(7-12-2-1-5-27-12)20-17-21-22-18(29-17)28-9-16(24)19-8-11-3-4-13-14(6-11)26-10-25-13/h1-6H,7-10H2,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKSUGXNOSJKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety linked to a thiadiazole derivative. This structural arrangement is hypothesized to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
| Molecular Weight | 398.48 g/mol |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
- IC50 Values :
These findings suggest that the compound may induce apoptosis through mechanisms such as EGFR inhibition and modulation of mitochondrial apoptosis pathways involving proteins like Bax and Bcl-2 .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. In vitro tests indicate that it possesses activity against various bacterial strains, potentially through inhibition of bacterial growth via disruption of metabolic pathways.
Mechanistic Insights
Molecular Docking Studies : Computational studies have suggested that the compound may interact with key enzymes involved in cancer progression and microbial resistance. For example, its binding affinity for EGFR and other tyrosine kinases has been explored, indicating a possible mechanism for its anticancer effects .
Cell Cycle Analysis : Research has shown that treatment with this compound leads to cell cycle arrest in the G0/G1 phase in cancer cells, further supporting its role as an antiproliferative agent .
Case Studies
In one notable study, researchers synthesized a series of thiourea derivatives incorporating the benzo[d][1,3]dioxole moiety and tested their anticancer activity. The results demonstrated that these compounds were non-cytotoxic towards normal cells while exhibiting significant cytotoxicity against cancer cells .
Another study focused on the synthesis of related thiazole derivatives which showed effective inhibition of Trypanosoma cruzi, indicating potential applications in treating parasitic infections alongside cancer .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacteria and fungi. The incorporation of the thiophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Table 1: Summary of Antimicrobial Activity Studies
| Study | Compound Tested | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Thiadiazole Derivative | E. coli | 32 µg/mL | |
| Thiadiazole Derivative | S. aureus | 16 µg/mL | |
| Thiadiazole Derivative | C. albicans | 64 µg/mL |
Anticancer Potential
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of thiadiazoles have shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study: Anticancer Activity
A study conducted on a related thiadiazole compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that may include coupling reactions between thiadiazole derivatives and benzo[d][1,3]dioxole precursors. The synthetic pathway often requires careful control of reaction conditions to optimize yield and purity.
Example Synthesis Procedure:
- Preparation of Thiadiazole Derivative: React thiophene with acetic anhydride to form the acetamido group.
- Coupling Reaction: Combine the thiadiazole derivative with benzo[d][1,3]dioxole under suitable conditions (e.g., using coupling agents like EDC or DCC).
- Purification: Use column chromatography to isolate the desired product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The benzodioxole group in the target compound contrasts with the nitrobenzene () and chlorobenzyl () groups in analogues.
Pharmacological Profiles: Compounds in demonstrated antinociceptive activity at 100 mg/kg in mice, suggesting central nervous system penetration. The target compound’s benzodioxole group may similarly enhance blood-brain barrier traversal . highlights 1,3,4-thiadiazole derivatives as enzyme inhibitors (e.g., acetylcholinesterase), implying the target compound’s thioether and acetamide groups could interact with catalytic sites .
Synthetic Pathways :
- The target compound’s synthesis likely involves amide coupling between thiadiazole-thiol intermediates and thiophene acetamide, analogous to methods in (nitro-substituted acetamides) .
- Thioether formation via nucleophilic substitution (e.g., using mercapto-thiadiazole derivatives) is common across analogues .
Physicochemical and Spectroscopic Comparisons
IR/NMR Data :
- The target compound’s C=O stretch (∼1670 cm⁻¹) and N-H bend (∼1540 cm⁻¹) align with acetamide-containing analogues (). Thiophene C-H stretches (∼3100 cm⁻¹) differentiate it from benzothiazole derivatives () .
- ¹H-NMR : Benzodioxole protons (δ 6.8–7.1 ppm) and thiophene protons (δ 7.2–7.5 ppm) contrast with nitrobenzene (δ 8.0–8.5 ppm) or chlorobenzyl (δ 7.3–7.6 ppm) signals in analogues .
Solubility and Stability :
- The benzodioxole group may increase lipophilicity (logP ~2.5–3.0) compared to polar nitro (logP ~1.8) or ureido (logP ~1.5) derivatives, affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
